Fosfomycin - 23155-02-4

Fosfomycin

Catalog Number: EVT-268664
CAS Number: 23155-02-4
Molecular Formula: C3H7O4P
Molecular Weight: 138.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosfomycin, chemically known as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is a broad-spectrum antibiotic discovered over 40 years ago []. It acts as a bactericidal agent against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains [, ]. This efficacy stems from its unique mechanism of action, which targets an early step in bacterial cell wall biosynthesis []. Fosfomycin's importance is underscored by its inclusion in treatment guidelines by both the Infectious Diseases Society of America (IDSA) and the European Society for Clinical Microbiology and Infectious Diseases (ESCMID) [].

Future Directions
  • Optimizing Dosing Regimens: Further research is needed to establish optimal fosfomycin dosing regimens for a wider range of infections beyond UTIs []. This includes exploring multiple-dose regimens and evaluating their efficacy against complicated infections caused by multidrug-resistant bacteria [].
  • Overcoming Resistance: Future research should focus on understanding and circumventing emerging fosfomycin resistance mechanisms, such as the spread of plasmid-borne fosA variants and mutations in transporter genes [, , , ].
  • Expanding Clinical Applications: Further investigations are warranted to explore fosfomycin's potential in treating infections where its use is currently limited or not fully established, such as infections caused by Acinetobacter baumannii and Pseudomonas aeruginosa [, , , ].
  • Developing Novel Combination Therapies: Given fosfomycin's synergistic potential, research should explore new combination therapies with other antibiotics or adjunctive agents like efflux pump inhibitors to enhance its efficacy and combat MDR bacteria [, , ].

(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid

Compound Description: This compound is another name for Fosfomycin, a broad-spectrum antibiotic that acts by inhibiting bacterial cell wall synthesis. [] It is a phosphonic acid derivative with an epoxide ring, which is crucial for its mechanism of action. [, ]

UDP-N-acetylglucosamine-3-enolpyruvyl transferase

Compound Description: This enzyme, also known as MurA, plays a crucial role in the first stage of bacterial cell wall synthesis. [, ] Fosfomycin targets and inhibits this enzyme, leading to the disruption of peptidoglycan biosynthesis and bacterial death. [, ]

Relevance: This enzyme is the direct molecular target of Fosfomycin, highlighting their crucial interaction for the antibiotic activity of Fosfomycin. [, ]

Glutathione

Compound Description: Glutathione is a tripeptide antioxidant that plays a vital role in cellular detoxification. [] Some bacteria utilize glutathione to inactivate Fosfomycin through the action of FosA enzymes, which catalyze the conjugation of glutathione to the antibiotic's epoxide ring. [, ]

Relevance: The interaction between Glutathione and Fosfomycin is crucial for understanding bacterial resistance mechanisms. Specifically, glutathione's role in FosA-mediated resistance highlights a key pathway through which bacteria can overcome the antibiotic activity of Fosfomycin. []

L-cysteine

Compound Description: L-cysteine is a sulfur-containing amino acid involved in protein synthesis and other metabolic processes. Similar to glutathione, some bacteria employ L-cysteine to counteract Fosfomycin. [] FosB enzymes catalyze the addition of L-cysteine to the antibiotic's epoxide ring, rendering it ineffective. []

Relevance: The use of L-cysteine in FosB-mediated resistance demonstrates an alternative pathway for bacterial resistance to Fosfomycin, highlighting the adaptability of bacterial resistance mechanisms. []

Bacillithiol

Compound Description: Bacillithiol is a low-molecular-weight thiol found in some Gram-positive bacteria. Like glutathione and L-cysteine, bacillithiol can be utilized by bacteria to inactivate Fosfomycin. [] FosB enzymes can catalyze the addition of bacillithiol to the epoxide ring of Fosfomycin, neutralizing its antibiotic activity. []

Relevance: Bacillithiol's role in FosB-mediated resistance presents yet another pathway for bacterial resistance, further emphasizing the diverse mechanisms bacteria utilize to overcome Fosfomycin's activity. []

Glucose-6-phosphate

Compound Description: Glucose-6-phosphate is a sugar phosphate molecule involved in various metabolic pathways, including glycolysis and the pentose phosphate pathway. It is known to enhance Fosfomycin activity by facilitating its uptake into bacterial cells. []

Relevance: The relationship between Glucose-6-phosphate and Fosfomycin is vital for understanding the antibiotic's mechanism of action. By promoting Fosfomycin uptake, Glucose-6-phosphate potentiates the drug's efficacy. []

Source and Classification

Fosfomycin is classified as a natural phosphonic acid antibiotic. It is produced by several strains of bacteria, including Streptomyces viridochromogenes, Streptomyces wedmorensis, and certain Pseudomonas species . Its unique mechanism of action and structural characteristics differentiate it from other antibiotic families, contributing to its effectiveness against a variety of Gram-positive and Gram-negative bacteria.

Synthesis Analysis

Fosfomycin can be synthesized through various methods, including both chemical and biological processes.

  1. Chemical Synthesis: Traditional methods often involve the epoxidation of propenylphosphonic acid using oxidizing agents and catalysts such as sodium wolframate or sodium orthomolybdate. This process typically yields racemic mixtures, necessitating further separation to obtain the desired enantiomer .
  2. Biological Synthesis: More recent approaches focus on utilizing microbial strains to produce fosfomycin directly from simple substrates like glucose or glycerol. This method not only enhances stereoselectivity but also reduces environmental impact due to milder reaction conditions . For example, Streptomyces fradiae can synthesize fosfomycin efficiently in a glucose-asparagine medium enriched with specific amino acids .
  3. Chloroperoxidase Method: A novel one-step catalytic method using chloroperoxidase has been developed, which allows for the direct synthesis of fosfomycin from cis-propenylphosphonic acid under controlled pH conditions .
Molecular Structure Analysis

The molecular formula for fosfomycin is C3_3H7_7O4_4P, with a molecular weight of approximately 138.06 g/mol. Its structure features a strained epoxide ring that is crucial for its antibacterial activity . The presence of the phosphonic acid group contributes to its solubility and reactivity.

  • Key Structural Features:
    • Epoxide Ring: Responsible for its high reactivity and ability to inhibit bacterial enzymes.
    • Phosphonic Acid Group: Enhances water solubility and mimics natural substrates involved in bacterial metabolism.
Chemical Reactions Analysis

Fosfomycin undergoes several key chemical reactions that are critical for its function:

  1. Inhibition of MurA: Fosfomycin irreversibly binds to the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA), blocking the synthesis of peptidoglycan precursors necessary for cell wall formation . This binding occurs via the thiol group of cysteine at position 115 in the enzyme's active site.
  2. Hydrolysis Reactions: Fosfomycin can be modified by various enzymes, such as FosA, FosB, and FosX, which catalyze reactions that open the epoxide ring or add functional groups, potentially leading to resistance mechanisms in bacteria .
Mechanism of Action

Fosfomycin's mechanism of action involves several steps:

  1. Transport into Bacterial Cells: Fosfomycin mimics glucose-6-phosphate and glycerol-3-phosphate, allowing it to enter bacterial cells via specific transporters (GlpT and UhpT) .
  2. Inhibition of Cell Wall Biosynthesis: Once inside, it binds covalently to MurA, inhibiting its activity and preventing the conversion of phosphoenolpyruvate to UDP-N-acetylglucosamine-3-enolpyruvate, which is essential for peptidoglycan synthesis .
  3. Resulting Effects: This inhibition leads to cell lysis and death due to the inability to maintain structural integrity in bacterial cell walls.
Physical and Chemical Properties Analysis

Fosfomycin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its phosphonic acid group.
  • Stability: Stable under acidic conditions but can be hydrolyzed under alkaline conditions.
  • pH Sensitivity: The pH level can significantly affect its solubility and biological activity; it is typically formulated as sodium fosfomycin for clinical use to match physiological pH levels .
Applications

Fosfomycin has diverse applications in medicine and research:

  1. Clinical Use: Primarily used for treating urinary tract infections caused by susceptible bacteria due to its ability to penetrate urinary tissues effectively.
  2. Research Tool: Investigated as a potential treatment against multidrug-resistant bacterial strains owing to its unique mechanism that circumvents common resistance pathways associated with other antibiotics.
  3. Potential Anti-Cancer Agent: Emerging studies suggest that fosfomycin may have applications beyond antibacterial activity, including potential roles in cancer therapy due to its effects on immune response modulation .
Introduction to Fosfomycin in Antimicrobial Research

Historical Discovery and Early Applications in Antibiotic Therapy

The discovery of fosfomycin traces to 1969, when Spanish researchers isolated an unidentified Streptomyces strain (later identified as Streptomyces fradiae) from a soil sample collected at Mount Montgó between Dénia and Jávea in Alicante, Spain [4] [10]. This bacterium produced an antimicrobial compound initially named phosphonomycin, reflecting its phosphonic acid group and antifungal origins. The discovery occurred during a golden age of antibiotic development, yet fosfomycin's structural uniqueness distinguished it from contemporaneous discoveries. Early research quickly elucidated its mechanism: irreversible inhibition of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in peptidoglycan biosynthesis [5] [8]. By covalently binding to MurA's active-site cysteine residue (Cys115 in E. coli), fosfomycin prevents the formation of UDP-N-acetylmuramic acid, thereby arresting bacterial cell wall assembly [5].

Initial clinical formulations prioritized parenteral administration for serious systemic infections, including sepsis, meningitis, and osteomyelitis [4]. However, the 1980s witnessed a significant therapeutic shift with the development of oral formulations, particularly fosfomycin trometamol. This formulation demonstrated remarkable urinary excretion kinetics, achieving concentrations exceeding 1,000 mg/L within 4 hours and sustaining bactericidal levels for 24-48 hours after a single 3g dose [1] [4]. Consequently, fosfomycin trometamol became established as first-line therapy for uncomplicated lower urinary tract infections (UTIs), especially those caused by Escherichia coli and Enterococcus faecalis. Its unique bactericidal action at an early stage of cell wall synthesis, distinct from beta-lactams or glycopeptides, meant existing resistance mechanisms posed little threat. This mechanistic novelty preserved fosfomycin's efficacy even as resistance to other early antibiotics emerged.

Table 1: Key Historical Milestones in Fosfomycin Development

YearMilestoneSignificance
1969Discovery from Streptomyces fradiaeInitial isolation and characterization of fosfomycin in Spain
1970sParenteral formulations introducedEnabled treatment of serious systemic infections (sepsis, meningitis)
1980sFosfomycin trometamol developmentCreated orally bioavailable formulation for urinary tract infections
1996FDA approval for uncomplicated cystitisEstablished single-dose therapy for community-acquired UTIs
2000sRediscovery for MDR infectionsRenewed interest for combatting multidrug-resistant Gram-negatives

Contemporary Relevance in Multidrug-Resistant (MDR) Pathogen Management

The 21st century antimicrobial resistance crisis has propelled fosfomycin from a niche UTI drug to a broad-spectrum agent against multidrug-resistant pathogens. Its relevance stems primarily from three factors: intrinsic activity against key MDR Gram-positive and Gram-negative pathogens, synergistic potential with other antibiotics, and extensive tissue distribution including sanctuary sites like the central nervous system and bone [2] [3].

Fosfomycin demonstrates potent in vitro activity against clinically critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Susceptibility rates for MRSA consistently exceed 90% across global surveillance studies, with MIC₉₀ values typically ranging between 16-64 mg/L [7]. Against vancomycin-resistant Enterococcus faecium, susceptibility varies more significantly (50-80%), reflecting regional resistance patterns [3]. Among Gram-negative pathogens, fosfomycin retains reliable activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with susceptibility rates of 80-95% globally [2] [9]. Its efficacy against carbapenem-resistant Enterobacteriaceae (CRE) is more variable (39-100%), influenced by local resistance gene prevalence and testing methodologies [2] [6]. Notably, fosfomycin maintains activity against mcr-1 plasmid-mediated colistin-resistant strains, offering a crucial alternative when last-line agents fail [2].

Table 2: Contemporary In Vitro Activity of Fosfomycin Against MDR Pathogens

Pathogen GroupRepresentative Resistant StrainsTypical MIC₉₀ Range (mg/L)Reported Susceptibility (%)
Gram-positiveMRSA16-6490-97%
Vancomycin-resistant E. faecalis32-12875-92%
Vancomycin-resistant E. faecium64-25650-80%
Gram-negativeESBL-producing E. coli2-1680-95%
ESBL-producing K. pneumoniae32->102440-85%
Carbapenem-resistant Enterobacteriaceae64-51239-100%
Pseudomonas aeruginosa (MDR)64-25630-70%

Fosfomycin's synergistic potential significantly enhances its contemporary value. Its unique mechanism enables synergistic interactions with numerous antibiotic classes. Against MRSA, fosfomycin demonstrates marked synergy with β-lactams (particularly carbapenems), restoring susceptibility even in deeply resistant strains [3]. This combination alters penicillin-binding protein expression and overcomes methicillin resistance mechanisms. For Gram-negatives, fosfomycin combined with carbapenems or colistin reduces MIC values 4-16 fold and suppresses resistance emergence in Pseudomonas aeruginosa and CRE [2] [3]. Notably, fosfomycin may exert nephroprotective effects when combined with aminoglycosides or vancomycin, potentially mitigating the renal toxicity associated with these agents [3]. The immunomodulatory properties of fosfomycin—including suppression of TNF-α, IL-1β, and leukotriene B4 while enhancing neutrophil phagocytosis—provide additional theoretical benefits in severe infections, though clinical relevance requires further validation [5].

Table 3: Clinically Significant Fosfomycin Synergy Combinations

Antibiotic CombinationTarget PathogensMechanistic BasisClinical Applications
Fosfomycin + ImipenemMRSA, P. aeruginosaAltered PBP expression; enhanced penetrationEndocarditis, bacteremia
Fosfomycin + ColistinCRE, MDR A. baumanniiEnhanced membrane permeabilization; dual targeting of cell wallPneumonia, bloodstream infections
Fosfomycin + DaptomycinVRE, MRSAEnhanced membrane disruption and cell wall synthesis inhibitionPersistent bacteremia
Fosfomycin + GlycopeptidesMRSA, CoNSComplementary inhibition of early and late cell wall synthesisBiofilm-associated device infections
Fosfomycin + AminoglycosidesMDR EnterobacteriaceaePutative nephroprotection; enhanced bactericidal activityPyelonephritis, urosepsis

Beyond its direct antimicrobial effects, fosfomycin exhibits significant biofilm penetration, disrupting established biofilms and enhancing companion antibiotic activity. In Staphylococcus epidermidis biofilm models, fosfomycin reduces biofilm density and viability, effects amplified when combined with azithromycin [5]. Against urinary Pseudomonas aeruginosa biofilms on polyethylene stents, fosfomycin-prulifloxacin combinations cause structural collapse visible on electron microscopy [5]. This anti-biofilm activity underpins emerging applications in prosthetic device infections where biofilms confer profound treatment resistance.

Global Health Imperatives Driving Fosfomycin Reassessment

The relentless expansion of antimicrobial resistance worldwide has transformed fosfomycin from a therapeutic backbencher to a frontline agent in global health strategies. Multiple imperatives drive this reassessment: the inadequacy of existing antibiotics against increasingly resistant uropathogens, the critical need for carbapenem-sparing agents, and fosfomycin's potential within antimicrobial stewardship programs (ASPs) to reduce broader ecological impact.

Urinary tract infections caused by ESBL-producing Enterobacteriaceae epitomize the therapeutic challenges spurring fosfomycin's reevaluation. Recent surveillance from Niger illustrates this imperative: among 104 ESBL-producing E. coli uropathogens, 99.03% remained susceptible to fosfomycin despite exhibiting multidrug resistance patterns [9]. Similar data emerge globally; a systematic review of contemporary isolates found 80-95% susceptibility among ESBL E. coli [7]. This retained activity assumes critical importance in regions where expensive newer agents (ceftazidime-avibactam, meropenem-vaborbactam) remain inaccessible. Fosfomycin's oral formulation enables effective community management of resistant UTIs, reducing hospitalization needs—a vital advantage in resource-limited settings.

For carbapenem-resistant Enterobacteriaceae (CRE), fosfomycin offers one of few remaining therapeutic options. Ecuadorian studies of 150 CRE isolates found 79.3% susceptibility to fosfomycin by agar dilution testing [6]. Crucially, categorical agreement between disk diffusion and reference agar dilution methods exceeded 96%, enabling reliable testing even in basic laboratories [6]. This accessibility enhances fosfomycin's utility in CRE management globally. However, resistance patterns demonstrate significant geographic variation. Asian studies report higher resistance rates among Klebsiella pneumoniae due to fosA3 gene prevalence, whereas European isolates remain predominantly susceptible [8]. This variability necessitates local susceptibility surveillance to guide appropriate use.

Fosfomycin increasingly features in antimicrobial stewardship programs (ASPs) as a carbapenem-sparing alternative. Unlike cephalosporins and carbapenems, fosfomycin use shows no association with Clostridioides difficile induction or ESBL selection [3]. Its unique mechanism avoids cross-resistance with other antibiotic classes, preserving its activity despite increasing use. ASPs leverage fosfomycin for several stewardship objectives: as sequential oral therapy following intravenous beta-lactams or aminoglycosides (reducing length of stay); as targeted therapy for ESBL UTIs (enabling carbapenem avoidance); and as combination partner for CRE infections (reducing colistin dosing and toxicity) [3]. Fosfomycin's low toxicity profile facilitates these applications, particularly in vulnerable populations where other MDR treatments carry significant risks.

Table 4: Global Susceptibility Patterns and Public Health Applications

RegionKey Pathogen ConcernsFosfomycin Susceptibility RatesPrimary Public Health Applications
AfricaESBL-producing E. coli (UTI)99.03% (Niger) [9]Community UTI management; hospital carbapenem sparing
South AmericaCRE (K. pneumoniae)79.3% (Ecuador) [6]CRE combination therapy; colistin reduction
EuropeMRSA, ESBL-E. coliMRSA: 90-97%; ESBL-EC: 85-95% [7]ASPs for UTI; MRSA SSTI and bacteremia
East AsiaCRE, fosA3-positive strainsKPC-Kp: 39-65% [2] [8]Targeted use based on molecular resistance screening
North AmericaESBL-E. coli, VREESBL-EC: >90%; VRE: 50-70% [5] [7]Outpatient MDR-UTI; VRE cystitis

Environmental considerations further bolster fosfomycin's stewardship appeal. Unlike fluoroquinolones and tetracyclines, fosfomycin demonstrates minimal environmental persistence and negligible ecological impact after therapeutic use [3]. Its rapid degradation in wastewater systems reduces selective pressure for environmental resistance reservoirs. However, increasing clinical utilization necessitates vigilance against resistance emergence via chromosomal mutations (MurA alterations, transport system inactivation) and plasmid-mediated mechanisms (fos genes encoding inactivating enzymes) [8]. Fosfomycin's resistance prevention strategy fundamentally requires combination therapy for serious infections—monotherapy invites rapid resistance development through single-step mutations.

The ongoing refinement of susceptibility testing standards addresses another global health imperative: reliable detection of fosfomycin resistance. Agar dilution supplemented with 25 mg/L glucose-6-phosphate (G6P) remains the reference method, as G6P enhances fosfomycin uptake via hexose-6-phosphate transporters [6] [8]. Discrepancies between methods—particularly broth microdilution without G6P supplementation yielding falsely elevated MICs—necessitate methodological consistency [6]. Harmonization efforts between CLSI and EUCAST breakpoints continue, though current differences complicate global comparisons. These standardization advances ensure fosfomycin's judicious application against appropriately susceptible pathogens, preserving its longevity within the antimicrobial armamentarium.

Properties

CAS Number

23155-02-4

Product Name

Fosfomycin

IUPAC Name

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid

Molecular Formula

C3H7O4P

Molecular Weight

138.06 g/mol

InChI

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1

InChI Key

YMDXZJFXQJVXBF-STHAYSLISA-N

SMILES

CC1C(O1)P(=O)(O)O

Solubility

4.69e+01 g/L

Synonyms

Fosfomycin
Fosfomycin Trometamol Salt
fosfomycin tromethamine
Monuril
Phosphomycin
Phosphonomycin
Tromethamine, Fosfomycin

Canonical SMILES

CC1C(O1)P(=O)(O)O

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.